![molecular formula C23H23NO5 B2779231 (4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid CAS No. 2416218-43-2](/img/structure/B2779231.png)
(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid
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Description
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis . It’s used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups .
Synthesis Analysis
The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .Molecular Structure Analysis
The Fmoc group is a bulky aromatic group. When attached to a molecule, it can significantly alter the molecule’s properties, including its reactivity and physical characteristics .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is typically removed (deprotected) using a base, such as piperidine . This deprotection step is crucial in the synthesis of peptides, as it allows for the addition of the next amino acid in the sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of a molecule can be significantly influenced by the presence of the Fmoc group. For example, the Fmoc group is quite large and aromatic, which can impact the molecule’s solubility, reactivity, and other properties .Scientific Research Applications
Synthetic Chemistry Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of the chemical structure , is widely used to protect hydroxy-groups during synthesis, especially in peptide synthesis. It allows for the selective removal of the protecting group under mild base conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). Additionally, the compound's structure has been involved in the synthesis pathways for developing potassium-competitive acid blockers (P-CABs), highlighting its significance in creating compounds with potential therapeutic applications (Palmer et al., 2007).
Materials Science Research
In materials science, related fluorenyl compounds have been explored for their ability to enhance the properties of polymers. For example, diphenylfluorene-based aromatic polyamides derived from fluorenyl compounds exhibit high solubility, good film-forming abilities, and thermal stability, making them attractive for high-performance material applications (Hsiao, Yang, & Lin, 1999).
Medicinal Chemistry Endeavors
In medicinal chemistry, derivatives of this compound have been investigated for their antibacterial properties. For instance, certain pyridone carboxylic acids, which share structural motifs with the compound , have shown potent activity against a range of bacterial pathogens, underscoring the potential of such structures in developing new antibacterial agents (Egawa et al., 1984). Moreover, tetracyclic pyridone carboxylic acids, closely related to the fluorenyl moiety, have been evaluated for their inhibitory activity on DNA gyrase, highlighting the compound's relevance in exploring new therapeutic avenues (Jinbo et al., 1993).
properties
IUPAC Name |
(4aR,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)23-14-24(12-15(23)6-5-11-29-23)22(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALMAHHGBZNAAY-CMJOXMDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(OC1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@]2(OC1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid |
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